5-Bromo-2-methoxybenzamide
Overview
Description
The compound 5-Bromo-2-methoxybenzamide is a brominated and methoxylated benzamide derivative. While the provided papers do not directly discuss 5-Bromo-2-methoxybenzamide, they do provide insights into similar compounds that can help infer the properties and characteristics of the compound . For instance, the study of crystalline polymorphs of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, reveals that such compounds can exist in multiple crystalline forms and exhibit specific molecular conformations and intermolecular hydrogen bonding patterns .
Synthesis Analysis
An efficient synthesis route for a structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to an overall yield of 67% . This synthesis pathway highlights the potential complexity involved in synthesizing bromo-methoxy compounds and the importance of regioselectivity in achieving the desired product.
Molecular Structure Analysis
The molecular structure of a related compound, 2-bromo-5-methoxybenzohydrazide derivative, has been characterized as non-centrosymmetric and crystallizing in an orthorhombic crystal system. The study provides details on the lattice parameters and space group, which are crucial for understanding the crystal packing and molecular interactions within the solid state .
Chemical Reactions Analysis
The chemical reactivity of bromo-methoxy compounds can be inferred from the synthesis and characterization studies. For example, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene involves a reaction with benzenesulfonic acid and hydrogen peroxide, indicating that bromo-methoxy compounds can participate in complex chemical reactions leading to products with specific coordination geometries around metal centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxy compounds can be diverse. For instance, the nonlinear optical properties of a 2-bromo-5-methoxybenzohydrazide derivative have been studied, revealing a wide transparency in the visible region and green light-emitting properties. Additionally, thermal analysis has been used to determine the thermal stability of the material . The study of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate provides insights into the bond lengths and angles, which are indicative of the compound's molecular geometry .
Scientific Research Applications
1. Manufacturing of Therapeutic SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-methoxybenzamide, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results/Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. α-glucosidase Inhibitors
- Application Summary: 5-Bromo-2-aryl benzimidazoles, which can be derived from 5-Bromo-2-methoxybenzamide, have been synthesized and evaluated as α-glucosidase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The results or outcomes of this research are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKGVNZHGRWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589280 | |
Record name | 5-Bromo-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxybenzamide | |
CAS RN |
303111-31-1 | |
Record name | 5-Bromo-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.